Product packaging for 1-Chloro-4-(isopropylsulfonyl)butane(Cat. No.:CAS No. 128147-28-4)

1-Chloro-4-(isopropylsulfonyl)butane

Cat. No.: B13652491
CAS No.: 128147-28-4
M. Wt: 198.71 g/mol
InChI Key: LINKIHXFMCKCDE-UHFFFAOYSA-N
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Description

1-Chloro-4-(isopropylsulfonyl)butane (CAS 128147-28-4) is an organic compound of interest in synthetic and medicinal chemistry research. With the molecular formula C7H15ClO2S and a molecular weight of 198.71 g/mol , it features both an alkyl chloride and an isopropyl sulfone functional group, making it a potential bifunctional building block. The isopropylsulfonyl moiety is a key feature in compounds investigated for various therapeutic areas . This functional group is known to be incorporated into molecular scaffolds, such as quinazolines, which are being actively researched for their potential as pharmacological chaperones for conditions like Gaucher disease . Furthermore, sulfonyl chlorides, the precursor category to this reagent, are widely used in synthesis to create sulfonamides and sulfonate esters, which are common motifs in drug discovery and development . The compound is typically characterized as for "Research Use Only" and is not for diagnostic or therapeutic applications . Researchers value this chemical for exploring new synthetic methodologies, including visible-light-mediated radical reactions, and for constructing complex molecules with potential biological activity . As with all chemicals, safe handling practices are essential. This product is intended for use by qualified laboratory professionals. For comprehensive safety information, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClO2S B13652491 1-Chloro-4-(isopropylsulfonyl)butane CAS No. 128147-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128147-28-4

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

1-chloro-4-propan-2-ylsulfonylbutane

InChI

InChI=1S/C7H15ClO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6H2,1-2H3

InChI Key

LINKIHXFMCKCDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 4 Isopropylsulfonyl Butane

Chemo- and Regioselective Preparative Routes

The selective introduction of both the chloro and isopropylsulfonyl groups onto a butane (B89635) framework requires precise control over the reaction conditions and choice of reagents. Key strategies focus on building the molecule by forming either the carbon-sulfur bond or the carbon-chlorine bond in a selective manner.

Sulfonylation Strategies

Sulfonylation strategies are a cornerstone in the synthesis of 1-Chloro-4-(isopropylsulfonyl)butane and can be approached in two primary ways: oxidation of a pre-formed sulfide (B99878) or nucleophilic substitution with a sulfinate salt.

One reliable method involves the oxidation of 1-chloro-4-(isopropylthio)butane. The sulfide precursor is synthesized first, and subsequently, the sulfur atom is oxidized to the sulfone. This two-step process allows for the clean introduction of the sulfonyl group. The choice of oxidizing agent is critical to prevent unwanted side reactions. Common oxidants include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).

Alternatively, a more direct approach is the alkylation of an isopropylsulfinate salt, such as sodium isopropylsulfinate, with a 1,4-dihalogenated butane. To achieve the desired monosubstitution and regioselectivity, a dihalobutane with halogens of different reactivity, like 1-bromo-4-chlorobutane, is often employed. The more reactive bromine atom is preferentially displaced by the sulfinate nucleophile, leaving the chloro group intact. Using a symmetrical dihalide like 1,4-dichlorobutane (B89584) is also feasible, though it may require careful control of stoichiometry and reaction conditions to minimize the formation of the disubstituted byproduct.

Starting Material(s)Reagent(s)ProductKey Feature
1-chloro-4-(isopropylthio)butaneHydrogen Peroxide (H₂O₂) or m-CPBAThis compoundChemoselective oxidation of the sulfide
Sodium isopropylsulfinate + 1-Bromo-4-chlorobutane-This compoundRegioselective alkylation at the more reactive C-Br bond
Sodium isopropylsulfinate + 1,4-Dichlorobutane-This compoundMonosubstitution favored by controlling reaction conditions

Halogenation Protocols

In this synthetic approach, the isopropylsulfonyl moiety is already in place, and the terminal chloro group is introduced in a subsequent step. The typical precursor for this strategy is 4-(isopropylsulfonyl)butan-1-ol. The conversion of the terminal hydroxyl group to a chloride can be achieved using a variety of standard chlorinating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other chlorinating agents such as phosphorus pentachloride (PCl₅) or the Appel reaction conditions (using triphenylphosphine (B44618) and carbon tetrachloride) can also be employed. The key to these protocols is the selective reaction with the alcohol functionality without disturbing the sulfone group.

PrecursorChlorinating AgentProductReaction Type
4-(isopropylsulfonyl)butan-1-olThionyl chloride (SOCl₂)This compoundDeoxychlorination
4-(isopropylsulfonyl)butan-1-olPhosphorus pentachloride (PCl₅)This compoundDeoxychlorination
4-(isopropylsulfonyl)butan-1-olTriphenylphosphine (PPh₃) / Carbon tetrachloride (CCl₄)This compoundAppel Reaction

Multicomponent Coupling Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, represent a highly efficient synthetic strategy. While a specific, established multicomponent reaction for the direct synthesis of this compound is not widely reported, the principles of MCRs can be conceptually applied.

A hypothetical one-pot reaction could involve a source of the isopropylsulfonyl group (e.g., sodium isopropylsulfinate), a four-carbon synthon with two electrophilic sites, and a chloride source. However, controlling the chemo- and regioselectivity in such a setup would be challenging. More practically, MCRs could be used to generate a precursor which is then converted to the target molecule in a subsequent step. The development of a direct MCR for this specific compound remains an area for future research.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis present potential avenues for the improved synthesis of this compound.

Transition-Metal Catalysis

Transition-metal catalysts can be employed to facilitate the formation of the key carbon-sulfur bond. Cross-coupling reactions, such as those catalyzed by palladium or copper, could in principle be used to couple a 4-chlorobutyl electrophile with an isopropylsulfonyl nucleophile. For instance, a Negishi-type coupling involving a 4-chlorobutylzinc reagent and isopropylsulfonyl chloride, or a Suzuki-type coupling with appropriate boron-based reagents, could be envisioned. The development of such catalytic systems would need to address challenges such as catalyst poisoning by sulfur compounds and ensuring the stability of the chloro-substituent under the reaction conditions.

Catalytic ApproachPotential ReactantsCatalystKey Transformation
Cross-Coupling4-chlorobutylzinc chloride + Isopropylsulfonyl chloridePalladium or Nickel complexC-S bond formation
Sulfonylation4-chlorobutene + Isopropylsulfinic acidPalladium complexHydro-sulfonylation

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of this compound. One potential application is in the halogenation of the precursor 4-(isopropylsulfonyl)butan-1-ol. Chiral or achiral phosphine (B1218219) or amine-based catalysts can activate the alcohol for nucleophilic substitution by a chloride source under mild conditions, avoiding the use of harsh reagents like thionyl chloride.

For example, a catalytic Appel-type reaction could be developed where a phosphine catalyst is used in substoichiometric amounts, and a stoichiometric chlorinating agent and a reductant are used to regenerate the catalyst. This would reduce the amount of phosphine oxide byproduct, a common issue in the traditional Appel reaction.

Catalytic SystemSubstrateReagentsKey Advantage
Phosphine catalyst4-(isopropylsulfonyl)butan-1-olChlorinating agent (e.g., CCl₄ or NCS) + ReductantReduced waste, mild conditions
Thiourea-based catalyst4-(isopropylsulfonyl)butan-1-olHalogenating agentActivation of the alcohol

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a green and efficient alternative for the formation of sulfones, a key functional group in this compound. nih.govacs.org This method avoids the need for traditional, often hazardous, transition metal catalysts and chemical oxidants. nih.gov The primary approach involves the electrochemical oxidation of the corresponding sulfide, in this case, 1-chloro-4-(isopropylthio)butane.

The oxidation of sulfides to sulfones can be precisely controlled under electrochemical conditions. acs.orgnih.gov Sulfoxides can be selectively synthesized at lower currents, while sulfones are formed as the major product at higher currents. acs.orgnih.gov The oxygen source for the formation of the sulfone functional group is typically water present in the reaction medium. acs.orgresearchgate.net

Key parameters in the electrochemical synthesis of sulfones include the choice of electrode materials, the electrolyte, the solvent, and the applied current. acs.org Graphite and platinum are commonly used as the anode and cathode, respectively. acs.org The reaction can be scaled up using electrochemical flow cells, which enhances mass transfer and can reduce the need for supporting electrolytes, demonstrating the industrial applicability of this technology. nih.govacs.org

ParameterConditionPurpose/EffectReference
Starting MaterialAryl alkyl sulfidesPrecursor to the target sulfone. acs.org
AnodeGraphiteSite of oxidation. acs.org
CathodePlatinumCompletes the electrochemical cell. acs.org
Current (for Sulfone)10 or 20 mAHigher current favors the formation of sulfones over sulfoxides. acs.orgnih.gov
SolventMethanol (B129727) (MeOH)Medium for the reaction. acs.org
Oxygen SourceWater (H₂O)Provides the oxygen atoms for the sulfone group. acs.orgresearchgate.net
Electrolyten-Bu₄NBF₄Increases the conductivity of the organic reaction mixture. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial in the modern synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov These principles focus on reducing waste, avoiding hazardous substances, and maximizing resource efficiency. nih.gov For the synthesis of this compound, this involves selecting environmentally benign solvents (preferably water), considering one-pot syntheses to reduce separation steps, and designing routes with high atom economy. nih.govnih.gov

A significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.org Organic solvents are often a major contributor to chemical waste and environmental concerns. nih.gov For the synthesis of sulfones, a highly efficient method involves the direct oxidation of sulfides using a 30% aqueous solution of hydrogen peroxide (H₂O₂) without any organic solvent or catalyst. rsc.org

This method is applicable to a diverse range of sulfides, which can be transformed into their corresponding sulfones in high yields. rsc.org The reactions are typically heated to around 75 °C. rsc.org Despite the heterogeneous nature of the reaction mixtures (liquid or solid sulfides in aqueous H₂O₂), the process proceeds smoothly. rsc.org The purification of the final product is often simplified to filtration and crystallization, further reducing the need for organic solvents. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A reaction with high atom economy maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com

The synthesis of sulfones via the oxidation of sulfides using 30% aqueous H₂O₂ is a prime example of a highly atom-economic process. rsc.org In this reaction, the only byproduct is water, leading to a very high atom utilization. rsc.org In many instances, only a small excess (e.g., 10 mol%) of H₂O₂ is required, which contributes significantly to the high atom economy of the process. rsc.org In contrast, traditional oxidation reactions often use reagents that generate significant amounts of waste, resulting in a lower atom economy.

Another example of a 100% atom-economic reaction is the iodosulfenylation of alkynes, which demonstrates the potential for developing synthetic methods where all reactant atoms are incorporated into the final product. rsc.org Designing synthetic routes for this compound that follow these principles is key to sustainable chemical manufacturing.

Strategies for Analog and Derivative Synthesis from this compound Precursors

The chemical structure of this compound features a reactive alkyl chloride handle, which is a versatile starting point for the synthesis of a wide array of analogs and derivatives. The development of such compound libraries is a common strategy in drug discovery and materials science to explore structure-activity relationships. nih.gov

The primary strategy for derivatization involves the nucleophilic substitution of the chloride atom. This can be achieved by reacting this compound with a variety of nucleophiles. For example:

Amines: Reaction with primary or secondary amines can yield a range of secondary or tertiary amine derivatives. These reactions can introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.

Thiols: Thiolates can displace the chloride to form thioethers, introducing new sulfur-containing functionalities.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a versatile functional group that can undergo further transformations, such as "click" chemistry reactions or reduction to a primary amine.

Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.

These substitution reactions allow for the systematic modification of the molecule's periphery, enabling the fine-tuning of its biological activity or material properties. The synthesis of such analogs is crucial for developing new chemical entities with improved characteristics. nih.gov

NucleophileResulting Functional GroupPotential Application of Derivative
Primary/Secondary Amine (R₂NH)Tertiary/Secondary AminePharmaceuticals, Agrochemicals
Thiol (RSH)ThioetherMaterial Science, Organic Synthesis
Sodium Azide (NaN₃)AzideBioconjugation (via Click Chemistry), Amine Synthesis
Alkoxide (RO⁻)EtherSolvents, Fragrances
Cyanide (CN⁻)NitrileIntermediate for Carboxylic Acids, Amines

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 4 Isopropylsulfonyl Butane

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon-chlorine bond in 1-Chloro-4-(isopropylsulfonyl)butane is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. This reactivity is characteristic of haloalkanes and is a cornerstone of their synthetic utility.

Nucleophilic substitution reactions can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). byjus.com The structure of the substrate is the most critical factor in determining which mechanism will predominate. nih.gov

This compound is a primary alkyl halide, as the chlorine atom is attached to a carbon that is bonded to only one other carbon atom. This structural feature strongly favors the SN2 mechanism . byjus.com The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.com The reaction kinetics are second-order, depending on the concentration of both the alkyl halide and the nucleophile. libretexts.orgyoutube.com

The alternative SN1 mechanism is highly disfavored for this compound. The SN1 pathway involves a two-step process, the first and rate-determining step of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com Primary alkyl halides, such as this compound, would need to form a highly unstable and high-energy primary carbocation, which makes this pathway energetically prohibitive. byjus.com The stability of carbocations follows the order: tertiary > secondary > primary. byjus.comlibretexts.org Therefore, reactions involving this substrate will proceed almost exclusively via the SN2 pathway. youtube.com

The isopropylsulfonyl group is located at the C4 position, which is distant from the C1 reaction center. Its strong electron-withdrawing inductive effect is significantly attenuated over the four-carbon chain and is expected to have a negligible influence on the choice of mechanism at the chlorinated carbon.

For the favored SN2 mechanism, the choice of solvent and the nature of the nucleophile have a profound impact on the reaction rate.

Solvent Effects: Solvents play a crucial role by solvating the reactants and intermediates. csbsju.edu SN2 reactions are best conducted in polar aprotic solvents . wfu.edu These solvents, such as acetone, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), can dissolve ionic nucleophiles but are not capable of hydrogen bonding. youtube.com They effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and highly reactive, thus accelerating the reaction. wfu.edu

Conversely, polar protic solvents , like water, methanol (B129727), or ethanol, slow down SN2 reactions. csbsju.edulibretexts.org These solvents have acidic protons that can form strong hydrogen bonds with the anionic nucleophile. youtube.com This solvation shell stabilizes the nucleophile, lowering its energy and increasing the activation energy required for it to attack the electrophilic carbon. youtube.com

Table 1: Relative Reaction Rates of a Model SN2 Reaction in Various Solvents
SolventSolvent TypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Water (H₂O)Polar Protic7
Acetone (CH₃COCH₃)Polar Aprotic500
Dimethylformamide (DMF)Polar Aprotic1,100
Dimethyl Sulfoxide (DMSO)Polar Aprotic1,300

Nucleophile Structure: The rate of an SN2 reaction is directly proportional to the strength and concentration of the nucleophile. Strong nucleophiles, which are typically strong bases (though not always), are required for an efficient reaction. byjus.com Examples include hydroxide (B78521) (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and thiolates (RS⁻). Weak nucleophiles, such as water or alcohols, react very slowly with primary alkyl halides via the SN2 mechanism. byjus.com Steric hindrance is also a key factor; bulky nucleophiles will react more slowly than smaller ones because the SN2 mechanism requires a direct backside attack on the carbon center. nih.gov

Elimination Reactions and Competing Pathways

Detailed research into the elimination reactions of this compound and the competition between elimination and substitution pathways is not extensively documented in publicly available scientific literature. Generally, alkyl halides can undergo elimination reactions, typically through E1 or E2 mechanisms, to form alkenes. The specific pathway and the prevalence of elimination over substitution are influenced by factors such as the strength of the base, the nature of the solvent, and the steric hindrance around the reaction center. For this compound, the presence of the bulky isopropylsulfonyl group could sterically hinder nucleophilic attack at the carbon bearing the chlorine, potentially favoring elimination pathways under appropriate basic conditions. However, without specific experimental data, any discussion of competing pathways remains speculative.

Cyclization Reactions and Intramolecular Processes

There is a lack of specific studies on the cyclization reactions and other intramolecular processes involving this compound in the available literature. Intramolecular reactions, such as cyclization, would necessitate the presence of a nucleophilic center within the molecule that could attack the electrophilic carbon atom bonded to the chlorine. Given the structure of this compound, such a reaction is not immediately apparent without the introduction of other functional groups or reagents that could facilitate an intramolecular transformation.

Advanced Kinetic and Mechanistic Studies

Advanced kinetic and mechanistic studies specifically focused on this compound are not found in the reviewed scientific literature. Such studies are crucial for understanding the detailed reaction mechanisms.

Reaction Rate Determination

No experimental data on the reaction rate determination for any reaction involving this compound has been found. Kinetic studies would be essential to establish the rate laws governing its reactions, which in turn would provide insights into the molecularity of the rate-determining step.

Isotopic Labeling Studies

Information regarding isotopic labeling studies performed on this compound is not available. Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanistic pathways. For instance, deuterium (B1214612) labeling could be used to probe the mechanism of elimination reactions.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 1-Chloro-4-(isopropylsulfonyl)butane, providing detailed insights into its atomic connectivity and spatial arrangement. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be extrapolated from the well-established principles of NMR and data from analogous structures. researchgate.netnih.gov

The proton (¹H) and carbon-13 (¹³C) NMR spectra are foundational. The ¹H NMR spectrum is anticipated to exhibit distinct signals for the isopropyl group's methyl and methine protons, as well as the four methylene (B1212753) groups of the butane (B89635) chain. The chemical shifts of the methylene protons are significantly influenced by the adjacent electron-withdrawing chlorine atom and sulfonyl group. researchgate.netnih.gov Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon environment within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (isopropyl)~1.3~16
CH (isopropyl)~3.2~53
-SO₂-CH ₂-~3.1~55
-SO₂-CH₂-CH ₂-~2.0~22
-CH₂-CH ₂-CH₂Cl~1.9~28
-CH ₂-Cl~3.6~44

Note: These are estimated values based on typical chemical shifts for similar functional groups. docbrown.infodocbrown.info

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the scalar coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the methine and methyl protons of the isopropyl group, and sequentially between the protons of the four methylene groups in the butane chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal around 3.6 ppm would correlate with the carbon signal around 44 ppm, confirming the -CH₂-Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over two to three bonds) between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the isopropyl methine proton and the sulfonyl carbon, as well as between the protons of the methylene group adjacent to the sulfonyl group and the sulfonyl carbon, thereby confirming the attachment of the isopropylsulfonyl group to the butane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. For a flexible molecule like this compound, NOESY can help determine the preferred conformations in solution by observing through-space interactions between protons that are not directly bonded.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR can offer insights into the specific conformation adopted in the crystalline state. For organosulfur compounds, ³³S solid-state NMR can be a powerful, albeit challenging, technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus. acs.orgmdpi.comosti.gov The ³³S chemical shift is highly sensitive to the electronic environment and local geometry around the sulfur atom, providing a unique probe into the solid-state structure of the sulfonyl group in this compound. mdpi.com

The butane chain in this compound is subject to conformational exchange through rotation around its carbon-carbon single bonds. libretexts.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate these dynamic processes. libretexts.orgrsc.org At low temperatures, the rotation around the C-C bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for conformational interchange and the relative populations of the different conformers.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is a powerful tool for studying the fragmentation of a selected precursor ion, providing detailed structural information. nih.govresearchgate.net For this compound, the fragmentation pathways would likely be initiated by cleavage of the weakest bonds and the formation of stable carbocations or neutral losses.

Common fragmentation patterns for halogenated sulfones include the loss of the halogen atom, cleavage of the carbon-sulfur bonds, and rearrangements. researchgate.net The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum for any chlorine-containing fragments, with two peaks separated by two mass units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl). youtube.com

Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
[M+H]⁺[M+H - HCl]⁺HClLoss of hydrogen chloride
[M+H]⁺[M+H - C₃H₇]⁺C₃H₇•Loss of isopropyl radical
[M+H]⁺[M+H - SO₂]⁺SO₂Loss of sulfur dioxide
[M+H]⁺[C₄H₈Cl]⁺C₃H₇SO₂HCleavage of C-S bond
[M+H]⁺[C₃H₇SO₂]⁺C₄H₈Cl•Cleavage of C-S bond

Note: The specific fragmentation pattern can be influenced by the ionization method used.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental formula. acs.orgmeasurlabs.com For this compound (C₇H₁₅ClO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Theoretical Exact Mass for this compound

Isotopologue Formula Theoretical Exact Mass (Da)
Major IsotopologueC₇H₁₅³⁵ClO₂S198.0481
M+2 IsotopologueC₇H₁₅³⁷ClO₂S200.0452

Note: These values are calculated based on the most abundant isotopes of each element.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) information from mass spectrometry. In IMS-MS, ions are guided through a drift tube filled with an inert buffer gas. Their velocity through the tube is dependent on their ion mobility, which is related to their rotationally averaged collision cross-section (CCS)—a measure of their three-dimensional shape. This allows for the separation of isomers (compounds with the same mass but different structures) and even different conformers of the same molecule.

For this compound, IMS-MS can be employed to investigate its gas-phase conformational landscape. The flexibility of the butane chain allows the molecule to adopt various spatial arrangements, from extended, linear shapes to more compact, folded structures. These different conformers would present different collision cross-sections to the buffer gas and thus could be separated in the ion mobility cell.

The analysis would involve introducing ionized this compound into the IMS-MS instrument. The resulting data would be a two-dimensional plot of ion mobility (or drift time) versus m/z. The presence of multiple spots at the same m/z would indicate the existence of different conformers or isomers. By comparing the experimental CCS values with those calculated for theoretically modeled structures, specific conformations can be assigned. This technique is particularly valuable for differentiating between closely related structures that are indistinguishable by mass spectrometry alone. researchgate.net

Table 1: Hypothetical Ion Mobility and Collision Cross-Section (CCS) Data for Conformers of Protonated this compound This data is illustrative and based on the principles of IMS-MS.

Conformer Predicted Shape Expected Drift Time (ms) Calculated CCS (Ų)
Extended Linear 12.5 155.2
Folded Globular 11.8 148.5

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification Beyond Basic Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum provides distinct signatures for its key functional groups.

The isopropylsulfonyl group (-SO₂-CH(CH₃)₂) is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. Typically, the asymmetric stretch appears in the 1350–1300 cm⁻¹ region, while the symmetric stretch is found between 1160–1120 cm⁻¹. researchgate.net The exact positions of these bands are sensitive to the electronic environment. The electron-donating nature of the alkyl groups (isopropyl and butyl) attached to the sulfone can slightly shift these frequencies compared to sulfones with electron-withdrawing groups.

Beyond simple identification, FTIR can provide deeper structural insights. The presence of multiple bands in the sulfone stretching region could suggest the existence of different conformational isomers (rotamers) in the sample, particularly in solution or amorphous states, where the local environment of the sulfonyl group might vary. The C-Cl stretching vibration typically appears in the broad range of 800-600 cm⁻¹, and its exact position can be influenced by the conformation of the alkyl chain. Additionally, the spectrum will feature characteristic C-H stretching vibrations from the alkyl chains around 2960-2850 cm⁻¹ and bending vibrations in the 1470-1365 cm⁻¹ region. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2960-2870 Medium-Strong C-H stretching (alkyl)
1465 Medium C-H bending (CH₂)
1375 Medium C-H bending (CH₃ of isopropyl)
1325-1300 Strong S=O asymmetric stretching
1145-1120 Strong S=O symmetric stretching
750-650 Medium-Strong C-Cl stretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the sulfonyl group vibrations are also prominent in the Raman spectrum. The symmetric S=O stretch, which is often a strong band in the IR spectrum, typically gives a moderately intense band in the Raman spectrum in the 1150-1210 cm⁻¹ range. uci.edu Conversely, the S-C bond stretches, which are often weak in the IR, can be more easily observed in the Raman spectrum, appearing in the 780-670 cm⁻¹ region. uci.edu

Table 3: Predicted Principal Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
2960-2870 Strong C-H stretching (alkyl)
1450 Medium C-H bending (CH₂)
1150-1210 Moderate S=O symmetric stretching
780-670 Strong C-S stretching
750-650 Strong C-Cl stretching

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, one can determine the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous structural information in the solid state. This would reveal the preferred conformation of the molecule within the crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions. The analysis would yield precise measurements of the C-S, S=O, C-C, and C-Cl bond lengths and the O=S=O and C-S-C bond angles. cdnsciencepub.com

The conformation of the flexible butyl chain and the orientation of the isopropyl group relative to the rest of the molecule would be clearly defined by the torsional angles. This solid-state structure serves as a crucial reference point for computational modeling and for interpreting data from solution-state techniques like NMR spectroscopy, where multiple conformations may exist in equilibrium. The crystal packing arrangement would also be elucidated, showing how the molecules interact with each other in the solid state.

Table 4: Representative Crystallographic Parameters for a Small Molecule Alkyl Sulfone This data is hypothetical, based on typical values for similar organic sulfone structures.

Parameter Typical Value
Bond Lengths (Å)
S=O 1.44 - 1.46
C-S 1.76 - 1.79
C-Cl 1.77 - 1.81
C-C 1.52 - 1.54
**Bond Angles (°) **
O=S=O 117 - 120
C-S-C 103 - 106
C-C-Cl 109 - 111

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for analyzing its presence in complex mixtures. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase lining the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for identification.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum serves as a molecular "fingerprint," showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern is highly reproducible and provides detailed structural information. For this compound, key fragmentation pathways would likely include cleavage of the C-S bond, loss of the butyl chloride moiety, and fragmentation of the isopropyl group. researchgate.net The purity of a sample can be determined by the relative area of the main peak compared to any impurity peaks in the chromatogram. chromatographyonline.com

Table 5: Plausible Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 198.72 g/mol)

m/z Value Proposed Fragment Ion Identity of Fragment
155/157 [M - C₃H₇]⁺ Loss of isopropyl group
107 [C₃H₇SO₂]⁺ Isopropylsulfonyl cation
91/93 [C₄H₈Cl]⁺ Chlorobutyl cation
77 [C₃H₅S]⁺ Thiopropenyl cation
43 [C₃H₇]⁺ Isopropyl cation

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orglibretexts.org It is particularly well-suited for the analysis of small molecules and requires minimal sample volume. chemetrix.co.za

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. usp.org In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the aqueous buffer and the micelles.

Separation Principles:

The separation in MEKC is governed by the differential partitioning of analytes into the micellar phase. Hydrophobic molecules, like this compound, will interact more strongly with the hydrophobic core of the micelles and will therefore have longer migration times compared to more polar molecules.

Analytical Conditions:

The choice of surfactant and its concentration, as well as the composition of the background electrolyte (e.g., pH, organic modifiers), are critical parameters that need to be optimized to achieve the desired separation. usp.org Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant. The addition of organic modifiers like methanol (B129727) or acetonitrile (B52724) to the BGE can further modulate the separation selectivity. researchgate.net

Detection:

As with HPLC, detection in CE can be challenging for compounds lacking a strong chromophore.

Indirect UV Detection: This method involves adding a UV-absorbing compound to the background electrolyte. When the non-absorbing analyte displaces the background electrolyte ions, a decrease in absorbance is detected.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with MS offers high sensitivity and specificity, providing molecular weight and structural information. chromatographytoday.comwikipedia.org This is a powerful tool for the definitive identification of this compound and its potential impurities. chemetrix.co.za

The table below outlines a potential MEKC method for the analysis of this compound.

ParameterMethod Details
Capillary Fused silica, 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolyte 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS
Organic Modifier 10% (v/v) Acetonitrile
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection Indirect UV at 214 nm or CE-MS (ESI)

Computational and Theoretical Investigations of 1 Chloro 4 Isopropylsulfonyl Butane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on 1-chloro-4-(isopropylsulfonyl)butane would involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to determine the molecule's reactivity, kinetic stability, and electronic properties. chemscene.com Parameters like ionization potential, electron affinity, and the HOMO-LUMO gap would be determined to provide insights into its chemical behavior. chemscene.com However, specific DFT studies detailing the electronic structure of this compound are not available in the current body of scientific literature.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations could be employed to accurately determine the molecular geometry, vibrational frequencies, and other properties of this compound. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a benchmark for its structural parameters. At present, there are no published ab initio studies specifically focused on the molecular properties of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butane (B89635) chain in this compound suggests the existence of multiple conformers. Conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry, particularly by systematically changing specific bond lengths, bond angles, or dihedral angles. For this compound, PES scans would be essential to identify the stable conformers (local minima) and the transition states (saddle points) that separate them. This would allow for the determination of rotational barriers around the C-C bonds of the butane backbone. Despite the utility of this technique, no specific PES scan data for this compound has been reported.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are valuable tools for exploring the conformational space of molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic behavior, including the flexibility of its alkyl chain and the conformational preferences in different environments (e.g., in a vacuum or in a solvent). Such simulations rely on force fields to describe the potential energy of the system. Currently, no molecular mechanics or dynamics simulation studies for this compound are documented.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, these predictions would be highly valuable. For instance, quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. However, no such predictive studies for the spectroscopic parameters of this compound have been published.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. frontiersin.org

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. unn.edu.ng These calculations determine the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen computational protocol, including the DFT functional (e.g., B3LYP, LC-ωPBE) and the basis set (e.g., 6-311++G(d,p)). unn.edu.ngmdpi.com Solvation effects are also critical and can be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate the chemical environment of a specific solvent. unn.edu.ng

Detailed research findings indicate that modern computational schemes can predict proton and carbon chemical shifts with high accuracy. For instance, recent machine learning models have demonstrated mean average errors (MAE) as low as 0.14 ppm for ¹H and 1.21 ppm for ¹³C data. frontiersin.org For DFT methods, careful selection of the functional and basis set can yield excellent correlations with experimental values, with coefficients of determination (R²) often exceeding 0.99. mdpi.com

The predicted chemical shifts for this compound would be influenced by the strong electron-withdrawing effects of the chloro and isopropylsulfonyl groups. The protons and carbons alpha to these groups (i.e., on C1 and C4) are expected to be the most deshielded, appearing at a lower field (higher ppm) in the calculated spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative, based on typical computational outputs for similar structures, and serves to demonstrate the type of information generated.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cl-C H₂- (C1)3.6544.5
-CH₂-C H₂- (C2)2.1026.8
-CH₂-C H₂- (C3)2.2521.5
-C H₂-SO₂- (C4)3.3054.2
(CH₃)₂C H- (C5)3.4052.1
(C H₃)₂CH- (C6, C7)1.4015.5

Vibrational Frequency Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations are routinely used to predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. nih.gov

For this compound, DFT and ab initio methods like Hartree-Fock (HF) can be employed to calculate the harmonic vibrational frequencies. nih.gov These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of normal modes, each with a corresponding vibrational frequency.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. nih.gov The scaled theoretical wavenumbers can then be assigned to specific vibrational modes, such as C-H stretching, CH₂ bending, S=O stretching, and C-Cl stretching. researchgate.net

The analysis of the potential energy distribution (PED) for each mode allows for a quantitative description of the contribution of different internal coordinates to a specific vibration, leading to an unambiguous assignment of the spectral bands. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table presents typical frequency ranges for the key functional groups, as would be predicted by computational methods.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C-H (alkane)Stretching2990 - 2880
CH₂Scissoring/Bending1470 - 1440
SO₂ (sulfonyl)Asymmetric Stretching1350 - 1320
SO₂ (sulfonyl)Symmetric Stretching1160 - 1130
C-SStretching750 - 650
C-ClStretching730 - 680

Reaction Pathway Modeling and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction energies, activation barriers, and the structures of transient species like transition states. nih.gov For this compound, modeling can elucidate pathways for its synthesis or its subsequent reactions, such as nucleophilic substitution at the chlorine-bearing carbon.

Reaction pathway modeling involves mapping the potential energy surface (PES) of the reacting system. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. Transition state theory can then be used to estimate reaction rate constants.

For example, a common reaction of 1-chloroalkanes is the S_N2 reaction. A computational study of this compound reacting with a nucleophile (e.g., hydroxide (B78521), CN⁻) would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants and products.

Transition State Search: Locating the first-order saddle point on the PES that connects reactants and products. This structure represents the peak of the activation energy barrier.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces governing the physical properties of substances in the condensed phase, as well as molecular recognition and self-assembly processes. nih.govrsc.org Although weaker than covalent bonds, their cumulative effect is significant. mdpi.com For this compound, the primary intermolecular forces are dipole-dipole interactions and London dispersion forces.

Dipole-Dipole Interactions: The high electronegativity of the oxygen and chlorine atoms creates significant bond dipoles in the S=O and C-Cl bonds. This results in a net molecular dipole moment, leading to electrostatic attractions between the partial positive end of one molecule and the partial negative end of another. khanacademy.org

London Dispersion Forces: These are temporary attractive forces that arise from instantaneous fluctuations in electron density. They are present in all molecules and increase with molecular size and surface area. The butyl chain and isopropyl group of the molecule contribute significantly to these interactions.

Computational methods can be used to visualize and quantify these weak interactions. Techniques like Reduced Density Gradient (RDG) analysis can identify regions of space where non-covalent interactions occur and classify them as attractive (like hydrogen bonds or dipole-dipole) or repulsive (steric clashes). mdpi.com Hirshfeld surface analysis is another method used to map and quantify intermolecular contacts in a crystal lattice, providing a detailed picture of how molecules pack and interact with their neighbors. mdpi.com These analyses reveal the specific atoms and functional groups that are most involved in mediating the intermolecular forces that hold the substance together.

Role of 1 Chloro 4 Isopropylsulfonyl Butane As a Precursor in Advanced Organic Synthesis and Materials Science

Building Block for Complex Architectures

The dual functionality of 1-Chloro-4-(isopropylsulfonyl)butane allows it to be used in the stepwise or one-pot synthesis of complex molecules. The chloro group serves as a potent electrophile for nucleophilic substitution reactions, while the sulfone moiety can influence the molecule's conformation and intermolecular interactions, or be a precursor to other functional groups.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The synthesis of these ring systems often relies on the use of bifunctional precursors that can undergo intramolecular cyclization or react with other components in a convergent manner. This compound can serve as a four-carbon building block in the formation of various heterocyclic systems.

Nitrogen-containing heterocycles are a prominent class of compounds with wide-ranging biological activities. nih.govmdpi.com The synthesis of such heterocycles can be achieved through the reaction of this compound with suitable nitrogen-containing nucleophiles. For instance, reaction with a primary amine could lead to an N-alkylation, followed by a subsequent intramolecular reaction to form a nitrogen-containing ring. The sulfonyl group can play a role in directing the cyclization or can be retained in the final product to modulate its physicochemical properties. Intramolecular cyclization of molecules containing sulfonamide and allyl groups is a known strategy for creating nitrogen heterocycles. benthamscience.com

Sulfur-containing heterocycles also represent an important class of compounds with applications in materials and pharmaceutical science. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netdntb.gov.ua this compound can be envisioned as a precursor for sulfur-containing rings where the sulfone sulfur itself becomes part of a new ring system, or where the chlorobutyl chain is used to construct a separate sulfur-containing heterocycle. For example, reaction with a thiol-containing nucleophile could lead to the formation of a thioether, which could then undergo further transformations.

The general synthetic approach towards these heterocycles is outlined below:

Heterocycle TypeSynthetic StrategyRole of this compound
Nitrogen-containingReaction with a dinucleophilic amine, followed by intramolecular cyclization.Provides a four-carbon chain and an electrophilic site.
Sulfur-containingReaction with a sulfur-based nucleophile, followed by cyclization.Acts as an electrophilic building block.
Oxygen-containingReaction with a diol or a hydroxy-ketone under basic conditions.Supplies the carbon backbone for the heterocyclic ring.

Macrocycles are large ring structures that are of significant interest in drug discovery and host-guest chemistry. nih.govmdpi.com The synthesis of macrocycles often involves the cyclization of a long linear precursor. nih.govacs.org Bifunctional molecules, like this compound, can act as linkers to facilitate such cyclizations. researchgate.netnih.govresearchgate.net

In a typical macrocyclization strategy, a linear molecule with two nucleophilic ends (e.g., diamines or dithiols) can be reacted with a bifunctional electrophile. rochester.edu this compound can serve as a short, flexible linker in such reactions. The chloro group provides a reactive site for nucleophilic attack, leading to the formation of a carbon-nitrogen or carbon-sulfur bond and closing the ring. The isopropylsulfonyl group would then be incorporated into the macrocyclic backbone, potentially influencing its conformation and binding properties due to its size and polarity.

The general scheme for such a macrocyclization is as follows:

In this reaction, a linear dithiol (HS-R-SH) reacts with this compound to form a macrocycle.

The efficiency of such macrocyclization reactions is often dependent on factors like the concentration of the reactants (high-dilution conditions favor intramolecular cyclization) and the nature of the solvent and base used. acs.org The presence of the sulfone group can also impact the solubility and reactivity of the linear precursor.

Applications in Polymer Chemistry and Functional Materials Development

The introduction of sulfone groups into polymers is a well-established strategy to enhance their thermal and mechanical properties. wikipedia.org this compound can be used in polymer chemistry as either an initiator for polymerization or as a precursor to introduce the isopropylsulfonyl functionality into polymeric structures.

This compound possesses a terminal chloro group, which makes it a potential initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.eduencyclopedia.pubnih.govresearchgate.net In ATRP, an alkyl halide is used to initiate the polymerization of vinyl monomers in the presence of a transition metal catalyst. The sulfonyl group, being strongly electron-withdrawing, can influence the stability of the radical formed during the initiation step. cmu.edu

Polymerization TechniqueRole of this compoundResulting Polymer
Atom Transfer Radical Polymerization (ATRP)InitiatorPolymer chain with an isopropylsulfonylbutane end-group.
Cationic PolymerizationInitiatorPolymer chain initiated by the carbocation formed from the chlorobutane moiety. wikipedia.orglibretexts.orgnih.govmdpi.com

The use of sulfonyl chloride initiators in living radical polymerization has been shown to provide good control over the polymerization process. cmu.edu While this compound is not a sulfonyl chloride, the principles of controlled radical polymerization suggest its potential as an initiator.

Furthermore, cationic polymerization can be initiated by electrophilic species. wikipedia.orglibretexts.org Alkyl halides, in the presence of a suitable Lewis acid, can generate carbocations that initiate the polymerization of electron-rich monomers like isobutylene. mdpi.com Thus, this compound could potentially serve as an initiator in such systems.

The incorporation of sulfone groups into the main chain or as pendant groups of polymers can significantly alter their properties. Polysulfones are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. wikipedia.org By using this compound as a comonomer or a modifying agent, the isopropylsulfonyl group can be introduced into various polymer architectures.

This can be achieved, for example, by reacting the chloro group with a nucleophilic site on a pre-formed polymer. This post-polymerization modification allows for the tailoring of polymer properties. The presence of the bulky and polar isopropylsulfonyl group can increase the glass transition temperature (Tg) of the polymer, enhance its solubility in polar solvents, and improve its adhesive properties.

Potential Effects of Incorporating the Isopropylsulfonyl Group into Polymers:

PropertyEffectRationale
Thermal StabilityIncreaseThe strong C-S and S=O bonds in the sulfone group are thermally stable.
Mechanical StrengthIncreaseThe rigid nature of the sulfone group can stiffen the polymer backbone.
AdhesionImprovementThe polar sulfone group can engage in dipole-dipole interactions with substrates.
SolubilityModificationIncreased solubility in polar solvents due to the polarity of the sulfone group.

The development of functional polymers containing sulfone moieties is an active area of research, with potential applications in membranes, coatings, and advanced composites. acs.org

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. The sulfonyl group is a key player in directing such processes due to its ability to act as a hydrogen bond acceptor. nih.gov

The two oxygen atoms of the sulfonyl group in this compound are partial negatively charged and can participate in hydrogen bonding with suitable donor molecules. This interaction can be a driving force for the formation of well-defined supramolecular architectures. While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential in this area. acs.org

For instance, if this compound is incorporated into a larger molecule, the isopropylsulfonyl group can direct the self-assembly of these larger molecules into specific patterns, such as sheets or helical structures. The study of sulfonyl-γ-AApeptides has shown that the sulfonyl group can be a part of unique unnatural scaffolds with the potential to modulate protein-protein interactions through specific folding and assembly. nih.gov

The role of the sulfonyl group in self-assembly can be summarized as follows:

Hydrogen Bond Acceptor: The oxygen atoms can interact with hydrogen bond donors like alcohols or amides.

Dipole-Dipole Interactions: The strong dipole moment of the sulfone group can lead to favorable electrostatic interactions.

Steric Influence: The bulky isopropyl group can influence the packing of molecules in the solid state or in solution.

These interactions are fundamental to the design of molecular crystals, liquid crystals, and other functional organic materials where the long-range order is crucial for their properties.

Design and Synthesis of Chemosensors and Probes (Non-Biological Targets)

The strategic incorporation of the sulfonyl functional group into molecular architectures designed for chemical sensing has garnered significant interest. The strong electron-withdrawing nature and the potential for hydrogen bond interactions make the sulfonyl moiety a valuable component in the construction of chemosensors. This compound emerges as a versatile precursor in this field, offering a straightforward route to introduce a flexible alkylsulfonyl chain onto various signaling or recognition units. This section explores the role of this compound in the conceptual design and synthesis of chemosensors for non-biological targets, such as metal ions and anions.

The fundamental design of a chemosensor involves the integration of a receptor unit, which selectively interacts with the target analyte, and a signaling unit (often a fluorophore), which transduces this interaction into a detectable signal. The flexible butane (B89635) chain of this compound provides a linker that can be used to connect these two essential components, while the isopropylsulfonyl group can participate in the recognition process or modulate the photophysical properties of the signaling unit.

A plausible synthetic strategy involves the nucleophilic substitution of the terminal chlorine atom of this compound with a suitable functional group on a fluorophore or a receptor molecule. For instance, a hydroxyl or amino group on a fluorescent molecule can be alkylated with this compound under basic conditions to yield a fluorescent probe bearing the isopropylsulfonylbutane tail.

One conceptual design involves the development of a fluorescent chemosensor for the detection of heavy metal ions. In such a sensor, a fluorophore could be functionalized with a receptor unit, such as a crown ether or a polyamine chain, which is known to bind specific metal ions. The isopropylsulfonylbutane group, introduced via this compound, could serve multiple purposes. The sulfonyl oxygen atoms can act as additional coordination sites for the metal ion, enhancing the binding affinity and selectivity. Furthermore, the binding of a metal ion can induce a conformational change in the molecule, altering the interaction between the sulfonyl group and the fluorophore, leading to a change in the fluorescence signal through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT).

Another area of application is in the design of chemosensors for the detection of anions. The sulfonyl group can act as a hydrogen bond donor, enabling the recognition of basic anions. By attaching the this compound precursor to a suitable signaling molecule, a chemosensor can be designed where the binding of an anion to the sulfonyl group and adjacent C-H protons perturbs the electronic structure of the molecule, resulting in a colorimetric or fluorometric response.

The following interactive data table summarizes hypothetical chemosensors that could be synthesized using this compound as a key precursor, detailing the target analyte, the proposed receptor, the signaling mechanism, and the specific role of the precursor.

Target AnalyteProposed Receptor UnitSignaling Unit (Fluorophore)Proposed Sensing MechanismRole of this compound
Mercury(II) ions (Hg²⁺)Thioether-containing macrocycleNaphthalimideChelation-enhanced fluorescence (CHEF)Introduces a flexible linker and the sulfonyl group acts as an additional coordination site.
Fluoride ions (F⁻)Urea or thiourea (B124793) groupCoumarinAnion-induced hydrogen bonding leading to a change in ICT.The sulfonyl group acts as a secondary hydrogen bond donor to enhance selectivity.
Copper(II) ions (Cu²⁺)Bis(2-picolyl)amineRhodamineFluorescence quenching via PET upon metal ion binding.Provides a spacer between the receptor and the fluorophore, with the sulfonyl group fine-tuning the electronic properties.
Cyanide ions (CN⁻)Indolium saltIndole (B1671886)Nucleophilic addition to the indole ring, causing a color change.The sulfonyl group enhances the electrophilicity of the indole ring, promoting the reaction with cyanide.

Structure Reactivity Relationships and Analog Development

Synthesis and Evaluation of Positional Isomers and Stereoisomers

The position of the chloro and isopropylsulfonyl groups on the butane (B89635) chain significantly influences the molecule's chemical behavior. The synthesis of positional isomers, such as 2-chloro-1-(isopropylsulfonyl)butane and 3-chloro-1-(isopropylsulfonyl)butane, can be achieved through multi-step synthetic routes.

A general approach to synthesizing these isomers involves the initial preparation of the corresponding chloroalcohols. For instance, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol (B51772) and hydrochloric acid. chemicalbook.com A similar strategy could be employed to create the required chlorobutanol (B1668791) precursors. Subsequently, the hydroxyl group can be converted to a sulfone.

Alternatively, the synthesis can commence from a suitable butane derivative, followed by chlorination and sulfonation steps. For example, the preparation of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol (B152257) using concentrated hydrochloric acid is a known transformation. pbworks.com The synthesis of chloroalkane sulfonyl chlorides can be achieved by reacting a sultone with thionyl chloride. google.com

The evaluation of these positional isomers in nucleophilic substitution reactions would likely reveal different reaction rates. For instance, in an S(_N)2 reaction, the accessibility of the carbon atom bearing the chlorine is paramount. libretexts.org Therefore, a primary chloride like in 1-Chloro-4-(isopropylsulfonyl)butane would be expected to react faster than a secondary chloride in a positional isomer.

Chiral sulfones are of significant interest in medicinal chemistry and materials science. mdpi.com The synthesis of stereoisomers of chlorobutyl sulfones can be approached through asymmetric synthesis methodologies. This could involve the use of chiral starting materials or the application of chiral catalysts to introduce stereocenters at the carbon atoms bearing the chloro or sulfonyl groups. The evaluation of these stereoisomers would be critical to understanding how chirality influences their biological activity and chemical reactivity.

Table 1: Predicted Relative Reactivity of Positional Isomers in S(_N)2 Reactions

CompoundStructurePosition of ChlorineExpected Relative Rate
This compoundClCH(_2)CH(_2)CH(_2)CH(_2)SO(_2)CH(CH(_3))(_2)PrimaryFastest
2-Chloro-4-(isopropylsulfonyl)butaneCH(_3)CHClCH(_2)CH(_2)SO(_2)CH(CH(_3))(_2)SecondaryIntermediate
3-Chloro-4-(isopropylsulfonyl)butaneCH(_3)CH(_2)CHClCH(_2)SO(_2)CH(CH(_3))(_2)SecondaryIntermediate
4-Chloro-4-(isopropylsulfonyl)butaneCH(_3)CH(_2)CH(_2)CHClSO(_2)CH(CH(_3))(_2)SecondarySlowest

Note: This table presents predicted reactivity based on general principles of S(_N)2 reactions, where primary halides react faster than secondary halides due to less steric hindrance.

Systematic Structural Modifications at the Butane Chain and Sulfonyl Group

Systematic modifications of the butane chain and the sulfonyl group in this compound can lead to the development of analogs with fine-tuned reactivity and physical properties.

Butane Chain Modifications:

Branching: Introducing alkyl branches on the butane chain would increase steric hindrance around the reactive center (the carbon-chlorine bond). This would likely decrease the rate of S(_N)2 reactions. libretexts.org

Chain Length: Altering the length of the alkyl chain could impact the molecule's lipophilicity and solubility, which are important considerations in various applications.

Sulfonyl Group Modifications:

The synthesis of these analogs would follow similar chemical principles as described for the isomers, utilizing appropriate starting materials. The evaluation of their reactivity would provide valuable structure-activity relationship (SAR) data.

Comparative Reactivity Studies of Analogous Organosulfur and Organohalogen Compounds

To better understand the chemical behavior of this compound, it is useful to compare its reactivity with analogous organosulfur and organohalogen compounds.

Comparison with other Organohalogens:

The reactivity of haloalkanes in nucleophilic substitution reactions is highly dependent on the nature of the halogen, which acts as the leaving group. The strength of the carbon-halogen bond is a key factor, with weaker bonds leading to faster reactions. studymind.co.uk The general trend for leaving group ability is I > Br > Cl > F. savemyexams.com Consequently, the bromo- and iodo-analogs of this compound would be expected to be more reactive in nucleophilic substitution reactions.

Table 2: Carbon-Halogen Bond Enthalpies and Expected Reactivity

CompoundC-X BondBond Enthalpy (kJ/mol)Expected Relative Reactivity
1-Fluoro-4-(isopropylsulfonyl)butaneC-F~485Slowest
This compoundC-Cl~339Slow
1-Bromo-4-(isopropylsulfonyl)butaneC-Br~285Fast
1-Iodo-4-(isopropylsulfonyl)butaneC-I~213Fastest

Note: Bond enthalpy values are approximate and can vary slightly depending on the specific molecule.

Comparison with other Organosulfur Compounds:

The sulfonyl group (-SO(_2)-) is a strong electron-withdrawing group. Its presence can influence the reactivity of the C-Cl bond. Comparing the reactivity of this compound with a simple chlorobutane would highlight the electronic impact of the sulfonyl group. The electron-withdrawing nature of the sulfonyl group can polarize the C-Cl bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack.

Impact of Electronic and Steric Effects on Reaction Pathways

The reaction pathways of this compound are governed by a combination of electronic and steric effects.

Electronic Effects:

The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several consequences for the reactivity of the molecule:

Inductive Effect: The sulfonyl group exerts a strong negative inductive effect (-I effect), pulling electron density away from the butane chain. This effect makes the carbon atom attached to the chlorine more electron-deficient (more electrophilic) and thus more prone to attack by a nucleophile in S(_N)2 reactions.

No Mesomeric Effect: As the sulfonyl group is attached to a saturated alkyl chain, there are no mesomeric (resonance) effects to consider in the ground state of the molecule.

The electron-withdrawing nature of the sulfonyl group can also influence the stability of potential intermediates in other reaction pathways.

Steric Effects:

Steric hindrance plays a crucial role in determining the rate and mechanism of substitution reactions. nih.gov

At the Reaction Center: For this compound, the chlorine atom is on a primary carbon, which is relatively unhindered. This favors an S(_N)2 mechanism. youtube.com Positional isomers with the chlorine on a secondary carbon would experience greater steric hindrance, leading to slower S(_N)2 reaction rates.

The interplay of these electronic and steric factors dictates the preferred reaction mechanism. For a primary halide like this compound, the S(_N)2 pathway is generally favored over the S(_N)1 pathway, which proceeds through a less stable primary carbocation intermediate. wikipedia.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The exploration of novel catalytic transformations is a cornerstone of modern synthetic chemistry, aiming to develop more efficient and selective reactions. For a compound like 1-Chloro-4-(isopropylsulfonyl)butane, this could involve the use of transition metal catalysts for cross-coupling reactions, where the chlorine atom is substituted with other functional groups. However, specific studies detailing such catalytic transformations for this particular substrate are not readily found. General research in catalysis continues to provide new methods that could potentially be adapted for this purpose.

Development of Sustainable Synthetic Methodologies

Green chemistry principles are increasingly influencing the development of new synthetic routes. mdpi.com These methodologies focus on reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com For the synthesis of this compound, this could involve exploring bio-based starting materials or employing catalytic rather than stoichiometric reagents. While there are numerous examples of green synthetic methods for various compounds, specific research applying these principles to the synthesis of this compound is not apparent in the current body of scientific literature. monash.eduscispace.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmit.edu The integration of automated synthesis platforms can further accelerate reaction optimization and library synthesis. mdpi.comrsc.org While the application of flow chemistry to the synthesis of various active pharmaceutical ingredients and other organic molecules is well-documented, there are no specific reports on the synthesis of this compound using these advanced techniques. nih.gov

Advanced Characterization of Transient Intermediates

Understanding reaction mechanisms often requires the characterization of short-lived transient intermediates. Techniques such as stopped-flow spectroscopy, flash photolysis, and advanced mass spectrometry can provide insights into these species. Such studies are crucial for optimizing reaction conditions and developing new transformations. However, there is no available research that focuses on the identification and characterization of transient intermediates in reactions involving this compound.

Theoretical Contributions to Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties, reactivity, and spectral characteristics of molecules. chemrxiv.org Density functional theory (DFT) and other computational methods can be used to model reaction pathways and predict the outcomes of chemical reactions. While theoretical studies are a vibrant area of chemical research, there are no specific computational studies focused on this compound reported in the literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-4-(isopropylsulfonyl)butane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 1-chlorobutane derivatives. A plausible route is the reaction of 1-chloro-4-mercaptobutane with isopropylsulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of thiol to sulfonyl chloride), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) to confirm the presence of isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) and sulfonyl/chloroalkane protons (δ 3.1–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 228.05 (C7_7H15_{15}ClO2_2S+^+).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95%) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass vials at –20°C under nitrogen to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture or strong bases, which may degrade the compound. Regular stability checks via TLC or HPLC are recommended to monitor decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the chloro group in this compound?

  • Methodological Answer : The chloro group undergoes SN2 displacement due to steric hindrance from the bulky isopropylsulfonyl moiety. Kinetic studies (e.g., using NaN3_3 in DMSO) reveal second-order kinetics, with activation parameters (ΔH^\ddagger and ΔS^\ddagger) computed via Eyring plots. Solvent polarity effects (e.g., DMF vs. THF) can be systematically tested to modulate reaction rates .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for sulfonyl group participation in reactions. For example, evaluate the energy barrier for sulfonate ester formation with alcohols. Molecular dynamics simulations may predict solubility parameters in mixed solvents, aiding reaction design .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data regarding this compound’s reactivity?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under rigorously anhydrous conditions to isolate moisture-induced side reactions.
  • Isotopic Labeling : Use 36^{36}Cl-labeled analogs to track chloro group displacement efficiency.
  • Cross-Validation : Compare experimental kinetics (e.g., via stopped-flow UV-Vis) with computational transition state energies to identify discrepancies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for sulfonate derivatives of this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst (e.g., DMAP vs. pyridine), solvent (polar aprotic vs. nonpolar), and temperature.
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., sulfonic acids) that may reduce yields.
  • Literature Benchmarking : Compare results with structurally analogous compounds, such as ethyl 4-(chlorosulfonyl)butanoate, to identify trends in sulfonate stability .

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